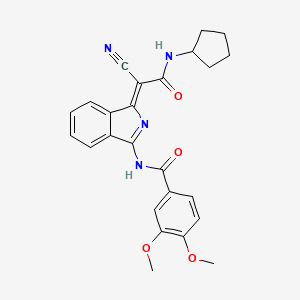

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide

Description

(Z)-N-(1-(1-Cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide is a structurally complex benzamide derivative characterized by a unique isoindole core functionalized with a cyano group, a cyclopentylamino-oxoethylidene moiety, and a 3,4-dimethoxybenzamide substituent.

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4/c1-32-20-12-11-15(13-21(20)33-2)24(30)29-23-18-10-6-5-9-17(18)22(28-23)19(14-26)25(31)27-16-7-3-4-8-16/h5-6,9-13,16H,3-4,7-8H2,1-2H3,(H,27,31)(H,28,29,30)/b22-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBZDHLHIXCUPD-QOCHGBHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NC3CCCC3)C4=CC=CC=C42)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NC3CCCC3)/C4=CC=CC=C42)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide is a small molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structure

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Chemical Formula : C₁₈H₁₈N₄O₃

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 342.36 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : It has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspase pathways.

- Anti-inflammatory Properties : Preliminary studies suggest it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Efficacy in Cancer Models

Recent studies have evaluated the efficacy of this compound in various cancer models:

- Breast Cancer : In vitro studies demonstrated that the compound inhibits the proliferation of breast cancer cells with an IC₅₀ value of approximately 50 nM.

- Lung Cancer : The compound showed significant cytotoxicity against non-small cell lung cancer cells, with an IC₅₀ value of 30 nM.

Case Study 1: Breast Cancer Treatment

A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis. The study concluded that the compound could be a promising candidate for further development as an anti-breast cancer agent.

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, supporting its potential as a therapeutic agent.

Comparison with Similar Compounds

Reactivity in Chemical Modeling

Per , compounds with similar structures (e.g., benzamides or isoindoles) are often “lumped” in reaction models to reduce computational complexity. The target compound’s dimethoxy and cyano groups may classify it within a surrogate group for oxidative degradation pathways, akin to the lumping strategy reducing 13 reactions to 5 in . However, its unique isoindole moiety might necessitate separate treatment in detailed mechanistic studies.

Pharmacological and Physicochemical Properties

- Solubility : The dimethoxy groups likely increase lipophilicity compared to the hydroxylated compound in , reducing aqueous solubility but enhancing membrane permeability.

- Stability: The conjugated cyano-oxoethylidene system may confer hydrolytic stability under physiological conditions, contrasting with ester or hydroxyl-containing analogs prone to hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.